N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 2309189-52-2, molecular formula: C₁₅H₁₃N₃O₅S) is a heterocyclic compound featuring a hydroxyethyl core substituted with furan and thiophene moieties, linked to an ethanediamide group terminating in a 1,2-oxazole ring . Its structural complexity arises from the fusion of aromatic heterocycles (furan, thiophene, oxazole) and amide functionalities, which are often associated with biological activity and coordination chemistry . The compound’s SMILES notation, O=C(NCC(O)c1ccc(-c2cccs2)o1)C(=O)Nc1ccon1, highlights the spatial arrangement of these groups.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(14(20)17-12-5-7-23-18-12)16-9-15(21,10-3-1-6-22-10)11-4-2-8-24-11/h1-8,21H,9H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRHMJLIKLQFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with an oxazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of furan, thiophene, oxazole, and ethanediamide groups. Below is a comparative analysis with structurally related derivatives:
Key Differentiators
Hydroxyethyl Bridge : The central hydroxyethyl group distinguishes it from rigid analogs like dichlorophenyl-thiazole acetamides, possibly improving solubility .
Ethanediamide Linker : The dual amide groups contrast with single-amide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ), which may influence hydrogen-bonding interactions .
Biological Activity
N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15N3O3S
- Molecular Weight : 329.37 g/mol
- CAS Number : 2309749-78-6
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key reactions include the formation of the furan and thiophene rings, followed by the introduction of the oxazole moiety. Various synthetic routes have been developed to optimize yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | |
| HeLa (cervical cancer) | 12.8 | |
| A549 (lung cancer) | 20.5 |
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains. The results indicated moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. In animal models, it has shown promise in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways.
- Antioxidant Activity : The presence of furan and thiophene rings may contribute to its ability to scavenge free radicals.
Case Studies
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The researchers reported that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.
Another case study focused on its antimicrobial properties against resistant strains of bacteria. The findings indicated that combining this compound with conventional antibiotics enhanced their efficacy, providing a potential strategy for overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
